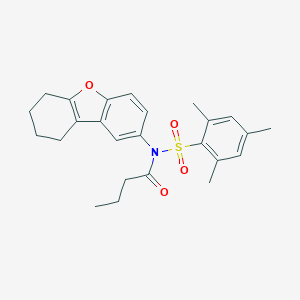

![molecular formula C21H17NO3S3 B491676 N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide CAS No. 518303-17-8](/img/structure/B491676.png)

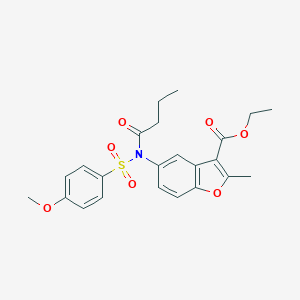

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a type of thiophene sulfonamide, a class of compounds known for their diverse biological effects .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a p-methoxybenzyl (PMB) protection/deprotection strategy has been used for the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This involves nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .科学的研究の応用

Synthesis and Characterization

A study involved the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals, highlighting their potential in drug development. The ligands and metal complexes were characterized through various methods, including spectral analysis and density functional theory (DFT) computations. The antimicrobial and antioxidant activities of these compounds were found significant and enhanced upon chelation, indicating their potential as potent drugs in medical applications (Hassan et al., 2021).

Biological Applications

The antimicrobial and enzyme inhibitory activities of sulfonamide derivatives were assessed. Schiff bases synthesized from sulfonamides exhibited antimicrobial activities against various bacterial and fungal strains. They also showed inhibitory activity against enzymes like protease, α-amylase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in developing therapeutic agents (Chohan & Shad, 2011).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base was found to be a fluorescence turn-on probe for selective detection of Al3+ ions. The compound demonstrated a significant fluorescence enhancement in the presence of Al3+, indicating its potential application in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

特性

IUPAC Name |

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S3/c1-14-8-10-15(11-9-14)27-19-13-18(16-5-2-3-6-17(16)21(19)23)22-28(24,25)20-7-4-12-26-20/h2-13,22-23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDCWYSVDPQTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]phenyl isonicotinate](/img/structure/B491598.png)

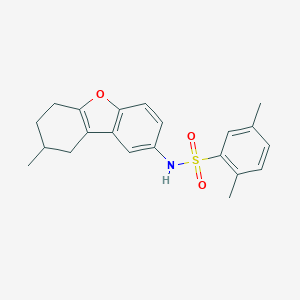

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B491602.png)

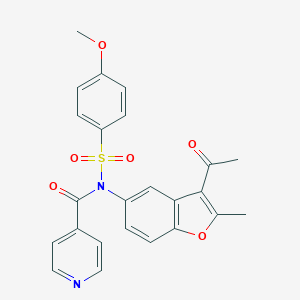

amino]phenyl isonicotinate](/img/structure/B491612.png)

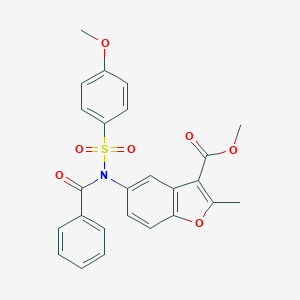

![Methyl 5-{benzoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491618.png)

![Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491620.png)

![4-{Acetyl[(4-methoxyphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B491633.png)

![Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491635.png)

![Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491639.png)

![Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491641.png)